8-(4-Hydroxybenzamido)octanoic acid
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Overview
Description
8-(4-Hydroxybenzamido)octanoic acid: is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . It is a white crystalline powder that is soluble in water and has a melting point of approximately 537.9°C . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Hydroxybenzamido)octanoic acid typically involves the reaction of 8-aminocaprylic acid with O-acetylsalicyloyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out at a controlled temperature to ensure the formation of the desired product. The intermediate product is then purified through recrystallization or column chromatography to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through a series of purification steps, including filtration, washing, and drying .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-(4-Hydroxybenzamido)octanoic acid can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 8-(4-Hydroxybenzamido)octanoic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is also used in the development of enzyme inhibitors and activators .
Medicine: It is used as a penetration enhancer to improve the bioavailability of orally administered drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of cosmetics and personal care products .
Mechanism of Action
The mechanism of action of 8-(4-Hydroxybenzamido)octanoic acid involves its ability to enhance the permeability of cell membranes. This is achieved through the interaction of the compound with lipid bilayers, leading to increased fluidity and permeability . The compound acts as a localized buffer, neutralizing the pH of the microenvironment and stabilizing the active ingredient, thereby enhancing its absorption and bioavailability .
Comparison with Similar Compounds
Comparison: 8-(4-Hydroxybenzamido)octanoic acid is unique in its ability to enhance drug absorption and bioavailability. Compared to similar compounds like 8-(2-Hydroxybenzamido)octanoic acid and SNAC, it offers improved stability and efficacy in drug delivery systems . Its unique structure allows for better interaction with cell membranes, making it a valuable compound in pharmaceutical research and development .
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
8-[(4-hydroxybenzoyl)amino]octanoic acid |
InChI |
InChI=1S/C15H21NO4/c17-13-9-7-12(8-10-13)15(20)16-11-5-3-1-2-4-6-14(18)19/h7-10,17H,1-6,11H2,(H,16,20)(H,18,19) |
InChI Key |
NJAVVSBROJEBQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCCCCC(=O)O)O |
Origin of Product |
United States |
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